molecular formula C18H21Cl2N3O2S B7682556 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B7682556
M. Wt: 414.3 g/mol
InChI Key: VOJAVAWZNSAPFK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C18H21Cl2N3O2S. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of two chlorine atoms, a piperazine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2S/c1-2-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21-26(24,25)18-13-14(19)7-8-15(18)20/h3-8,13,21H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJAVAWZNSAPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
  • 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]pyrimidin-4-amine
  • 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]pyridine-4-amine

Uniqueness

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research.

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